molecular formula C11H20O6 B034751 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate CAS No. 19812-60-3

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate

Cat. No.: B034751
CAS No.: 19812-60-3
M. Wt: 248.27 g/mol
InChI Key: QUASZQPLPKGIJY-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate is a chemical compound with the molecular formula C11H20O6. It is a clear, mild liquid that is polar, hydrophilic, and has low volatility. This compound is often used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate typically involves the reaction of tetraethylene glycol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Polymers with varying chain lengths and properties.

    Esterification: Esters with different functional groups depending on the carboxylic acid used.

    Hydrolysis: Tetraethylene glycol and acrylic acid.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The compound interacts with various molecular targets, including proteins and enzymes, through hydrogen bonding and van der Waals interactions, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
  • 2-(2-Ethoxyethoxy)ethyl acrylate
  • Tetraethylene glycol monoacrylate

Uniqueness

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate stands out due to its higher polarity and hydrophilicity compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and compatibility with aqueous environments .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASZQPLPKGIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173532
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19812-60-3
Record name Tetraethylene glycol acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19812-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate
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